molecular formula C11H16N5NaO9P2 B560268 Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt CAS No. 89016-30-8

Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt

Cat. No.: B560268
CAS No.: 89016-30-8
M. Wt: 447.212
InChI Key: RFGZKSPLJPHQMI-RDJRRFHDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt: is a chemical compound with the molecular formula C11H16N5NaO9P2 and a molecular weight of 447.212 . This compound is known for its role as an inhibitor of ecto-5’-nucleotidase/CD73. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” serves as a substrate for various metabolic enzymes . It interacts with proteins and other biomolecules, contributing to the regulation of cellular processes .

Cellular Effects

“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on cells are diverse and depend on the specific cellular context .

Molecular Mechanism

At the molecular level, “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” is involved in several metabolic pathways, interacting with various enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

“Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of “Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt” can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt typically involves the phosphorylation of adenosine. The process includes the reaction of adenosine with phosphonomethyl reagents under controlled conditions to introduce the phosphonate group. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is used as a reagent in the synthesis of nucleotides and nucleotide analogs. It serves as a building block for the development of novel compounds with potential therapeutic applications.

Biology: In biological research, this compound is used to study the role of ecto-5’-nucleotidase/CD73 in various physiological and pathological processes. It helps in understanding the enzyme’s function in purinergic signaling and its implications in diseases.

Medicine: In medicine, adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is investigated for its potential therapeutic effects. It is explored as a potential treatment for conditions involving ecto-5’-nucleotidase/CD73, such as cancer and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and biochemical reagents. Its role as an inhibitor of ecto-5’-nucleotidase/CD73 makes it valuable in the development of drugs targeting this enzyme.

Comparison with Similar Compounds

  • Adenosine 5’-monophosphate disodium salt
  • Adenosine 5’-triphosphate disodium salt
  • Adenosine 5’-diphosphate disodium salt

Comparison: Adenosine, 5’-[hydrogen (phosphonomethyl)phosphonate], sodium salt is unique due to its specific phosphonate modification, which imparts distinct biochemical properties. Unlike other adenosine derivatives, this compound specifically inhibits ecto-5’-nucleotidase/CD73, making it valuable for targeted therapeutic applications .

Properties

IUPAC Name

sodium;[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8+,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGZKSPLJPHQMI-RDJRRFHDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5NaO9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Reactant of Route 2
Reactant of Route 2
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Reactant of Route 3
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Reactant of Route 4
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Reactant of Route 5
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt
Reactant of Route 6
Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.